Regioisomeric Differentiation: 4-Position vs. 5-Position Substitution on the Pyrrolidin-2-one Ring
The target compound bears the piperazinylmethyl substituent at the pyrrolidin-2-one 4-position, distinguishing it from its commercially available 5-substituted regioisomer 1-methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one (CAS 2097863-94-8; EVT-2923808) . In the structurally related MAGL inhibitor series (J. Med. Chem. 2018), substitution position on the pyrrolidin-2-one ring was a critical determinant of potency: the 4-substituted core was essential for maintaining interaction with the MAGL catalytic domain, and moving substituents to alternative positions resulted in significant loss of activity [1]. The molecular formula of the target compound is C₁₅H₂₂N₄O (MW 274.36), which is identical to the 5-substituted regioisomer; however, the distinct spatial orientation of the piperazinylmethyl group relative to the lactam carbonyl is expected to alter both target binding geometry and physicochemical properties.
| Evidence Dimension | Regioisomeric position of piperazinylmethyl substituent on pyrrolidin-2-one ring |
|---|---|
| Target Compound Data | 4-substituted: 1-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one; CAS 2097897-84-0 |
| Comparator Or Baseline | 5-substituted regioisomer: 1-methyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one; CAS 2097863-94-8; identical molecular formula (C₁₅H₂₂N₄O; MW 274.36) |
| Quantified Difference | Positional isomerism (4- vs. 5-substitution); in the related MAGL inhibitor series, the 4-substituted core was required for nanomolar MAGL inhibitory activity (compound 3a IC₅₀ = 140 nM) [1] |
| Conditions | Structural comparison based on published SAR for piperazinyl-pyrrolidin-2-one MAGL inhibitors (J. Med. Chem. 2018, Table 1) |
Why This Matters
Regioisomers with identical molecular formulas can exhibit dramatically different biological activity; procurement decisions must specify the exact regioisomer (4-substituted, not 5-substituted) to ensure relevance to the target chemotype.
- [1] Aida, J.; Fushimi, M.; Kusumoto, T.; Sugiyama, H.; Arimura, N.; Ikeda, S.; Sasaki, M.; Sogabe, S.; Aoyama, K.; Koike, T. Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. J. Med. Chem. 2018, 61 (20), 9205–9217. DOI: 10.1021/acs.jmedchem.8b00824. View Source
